molecular formula C18H29NO2Se B14628214 1-(Dodecylselanyl)-2-nitrobenzene CAS No. 53973-63-0

1-(Dodecylselanyl)-2-nitrobenzene

Katalognummer: B14628214
CAS-Nummer: 53973-63-0
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: HDUXBOHKZGNTAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dodecylselanyl)-2-nitrobenzene is an organic compound characterized by the presence of a dodecylselanyl group attached to a nitrobenzene ring

Vorbereitungsmethoden

The synthesis of 1-(Dodecylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with sodium dodecylselenide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the dodecylselanyl group, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

1-(Dodecylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The dodecylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecylselanyl group yields selenoxide or selenone, while reduction of the nitro group results in the corresponding aniline derivative.

Wissenschaftliche Forschungsanwendungen

1-(Dodecylselanyl)-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.

    Medicine: Organoselenium compounds, including derivatives of this compound, are being investigated for their antioxidant and anticancer properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Wirkmechanismus

The mechanism of action of 1-(Dodecylselanyl)-2-nitrobenzene and its derivatives involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

1-(Dodecylselanyl)-2-nitrobenzene can be compared with other organoselenium compounds, such as 1-(Dodecylselanyl)-2-aminobenzene and 1-(Dodecylselanyl)-2-chlorobenzene. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

    1-(Dodecylselanyl)-2-aminobenzene: This compound has an amino group instead of a nitro group, making it more nucleophilic and suitable for different types of chemical reactions.

    1-(Dodecylselanyl)-2-chlorobenzene: The presence of a chlorine atom makes this compound more reactive towards nucleophilic substitution reactions compared to the nitro derivative.

Eigenschaften

CAS-Nummer

53973-63-0

Molekularformel

C18H29NO2Se

Molekulargewicht

370.4 g/mol

IUPAC-Name

1-dodecylselanyl-2-nitrobenzene

InChI

InChI=1S/C18H29NO2Se/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3

InChI-Schlüssel

HDUXBOHKZGNTAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC[Se]C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.